
2-(2-Chloro-1,2-difluoroethenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-1,2-difluoroethenyl)pyridine is a chemical compound with the molecular formula C7H4ClF2N. It is a pyridine derivative where the pyridine ring is substituted with a 2-chloro-1,2-difluoroethenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-1,2-difluoroethenyl)pyridine typically involves the introduction of the 2-chloro-1,2-difluoroethenyl group onto the pyridine ring. One common method involves the reaction of pyridine with 2-chloro-1,2-difluoroethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-1,2-difluoroethenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the 2-chloro-1,2-difluoroethenyl group can participate in addition reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-1,2-difluoroethenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-1,2-difluoroethenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloropyridine
- 2-Fluoropyridine
- 2,3-Difluoropyridine
Uniqueness
2-(2-Chloro-1,2-difluoroethenyl)pyridine is unique due to the presence of both chlorine and fluorine atoms in the ethenyl group, which imparts distinct chemical properties. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .
Eigenschaften
CAS-Nummer |
395-02-8 |
|---|---|
Molekularformel |
C7H4ClF2N |
Molekulargewicht |
175.56 g/mol |
IUPAC-Name |
2-(2-chloro-1,2-difluoroethenyl)pyridine |
InChI |
InChI=1S/C7H4ClF2N/c8-7(10)6(9)5-3-1-2-4-11-5/h1-4H |
InChI-Schlüssel |
LIYPDOHQOMKPFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=C(F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


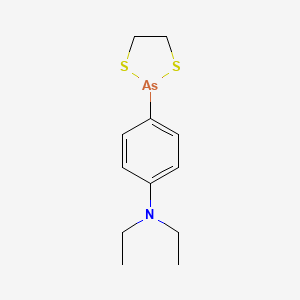
![[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate](/img/structure/B14744033.png)
![2-[4-(Pentyloxy)phenyl]acetamide](/img/structure/B14744040.png)
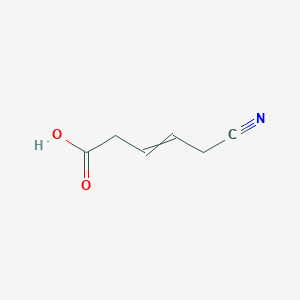

![7,8,9,10-Tetrahydrocyclohepta[de]naphthalene](/img/structure/B14744061.png)

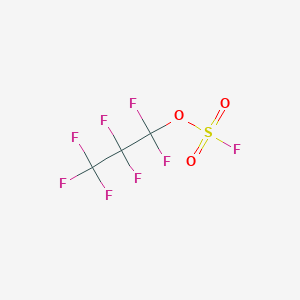
![1h-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B14744077.png)
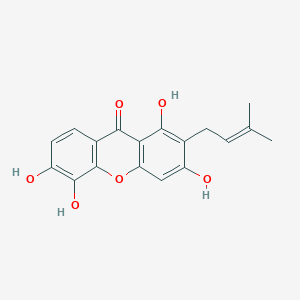
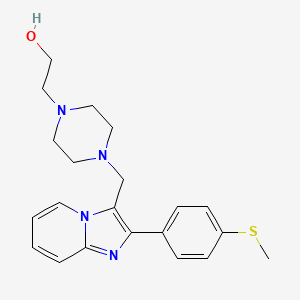


![Diethyl ethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B14744102.png)
